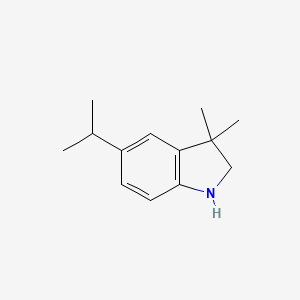
3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two methyl groups and one isopropyl group attached to the indole core, which influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a strong acid such as hydrochloric acid can lead to the formation of the desired indole compound. The reaction typically requires heating and may involve intermediate steps to ensure the correct formation of the indole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while reduction can produce dihydro-indoles. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups, onto the indole ring.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into binding sites and exert its effects through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
Indole: The parent compound with no substituents.
3-methylindole: A derivative with a single methyl group.
5-methylindole: A derivative with a methyl group at the 5-position.
2,3-dihydro-1H-indole: A reduced form of indole without additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3,3-dimethyl-5-propan-2-yl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-9(2)10-5-6-12-11(7-10)13(3,4)8-14-12/h5-7,9,14H,8H2,1-4H3 |
InChI-Schlüssel |
HXBARTLQNQTBCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)NCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


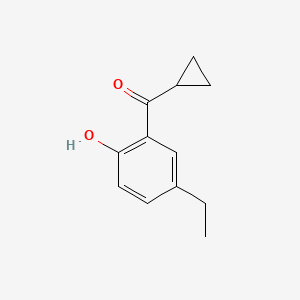
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)
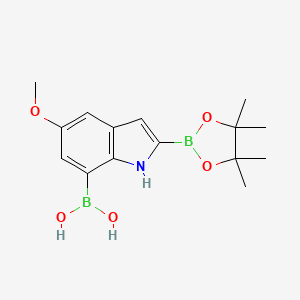
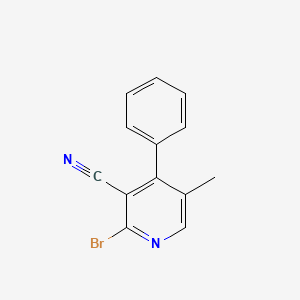
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
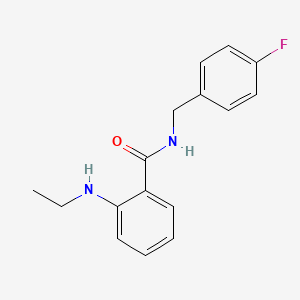
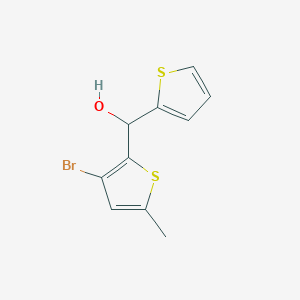
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)
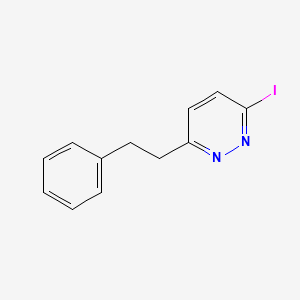
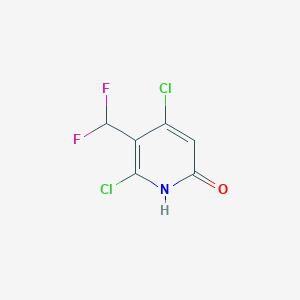
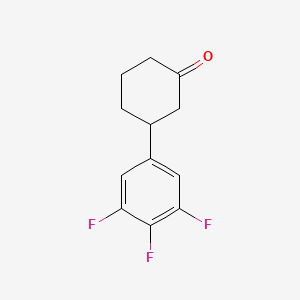
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)

